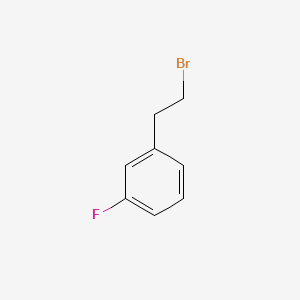

1-(2-Bromoethyl)-3-fluorobenzene

Description

Significance of Aryl and Alkyl Halides in Synthetic Chemistry

Aryl and alkyl halides are two major classes of halogenated organic compounds that serve as crucial intermediates in organic synthesis. vaia.comquora.com Aryl halides, where a halogen is directly attached to an aromatic ring, are precursors for a variety of aromatic compounds, including phenols and aryl amines. vaia.comlibretexts.org They are integral to the production of pharmaceuticals, dyes, and pesticides. vaia.comtaylorandfrancis.com

Alkyl halides, with a halogen bonded to an aliphatic carbon atom, are highly valued for their ability to participate in substitution and elimination reactions. vaia.comquora.com This reactivity allows for their conversion into a multitude of other functional groups, making them essential starting materials for the synthesis of alcohols, ethers, and amines. vaia.com The distinct reactivities of aryl and alkyl halides, stemming from the different hybridization of the carbon atom bonded to the halogen, provide chemists with a versatile toolkit for constructing complex molecular architectures. vaia.com

Strategic Importance of Fluorinated Organic Compounds in Scientific Disciplines

Among the halogens, fluorine holds a special status in the scientific community. The strategic incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, leading to enhanced performance in a variety of applications. researchgate.netresearchgate.netsoci.org

The introduction of fluorine can influence a molecule's acidity (pKa), metabolic stability, and how it binds to biological targets. researchgate.netresearchgate.netnih.gov The high electronegativity of fluorine can create strong, polarized bonds with carbon, which can, in turn, affect the conformation and electronic properties of the entire molecule. researchgate.netsoci.org This ability to fine-tune molecular behavior is a powerful tool for designing compounds with specific, targeted functions. researchgate.netchimia.chresearchgate.net

The unique properties of fluorine have made it a key element in the development of new pharmaceuticals and advanced materials. researchgate.netnih.govnih.gov In drug design, the addition of fluorine can improve a drug's potency, metabolic stability, and ability to cross cell membranes. researchgate.netresearchgate.netacs.org It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom. researchgate.net

In materials science, fluorinated compounds are used to create polymers with exceptional chemical resistance and thermal stability, such as Teflon. nih.gov They are also found in liquid crystals for displays and as refrigerants. nih.govnih.gov The versatility of fluorine ensures its continued importance in the innovation of new technologies. acs.org

Overview of 1-(2-Bromoethyl)-3-fluorobenzene as a Versatile Synthetic Intermediate and Research Probe

This compound is a bifunctional molecule that combines the reactivity of an alkyl bromide with the modified properties of a fluorinated aromatic ring. This unique combination makes it a highly versatile building block in organic synthesis and a valuable tool for scientific investigation. The presence of the bromine atom provides a reactive site for nucleophilic substitution and other coupling reactions, while the fluorine atom on the benzene (B151609) ring influences the molecule's electronic properties and can serve as a reporter group in certain analytical techniques. Its utility as a synthetic intermediate allows for the construction of more complex molecules for applications in medicinal chemistry and materials science. Furthermore, its distinct structure makes it a useful probe for studying reaction mechanisms and biological processes. nih.gov

Chemical and Physical Properties

The utility of this compound as a synthetic intermediate is underpinned by its specific chemical and physical characteristics.

| Property | Value |

| Molecular Formula | C8H8BrF |

| IUPAC Name | This compound |

| Molar Mass | 203.05 g/mol |

| CAS Number | 25017-13-4 |

| Synonyms | 3-Fluorophenethyl Bromide, 2-(3-fluorophenyl)ethylbromide |

Table 1: Key chemical and physical properties of this compound. nih.gov

Synthesis and Reactivity

The synthesis of this compound can be achieved through various established organic chemistry methods. One common approach involves the bromination of 3-fluorophenylethanol. The reactivity of this compound is largely dictated by the two distinct functional groups: the bromoethyl chain and the fluorinated benzene ring.

The bromoethyl group is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. This makes it a valuable precursor for creating diverse molecular scaffolds. The fluorinated aromatic ring, while generally less reactive than the alkyl bromide, can participate in electrophilic aromatic substitution reactions under specific conditions. The fluorine atom directs incoming electrophiles primarily to the ortho and para positions relative to itself.

Applications in Research and Industry

The unique structural features of this compound have led to its use in several areas of research and development.

In Medicinal Chemistry

In the field of medicinal chemistry, this compound serves as a key building block for the synthesis of various biologically active molecules. The ability to introduce a fluorinated phenyl group into a larger molecule is particularly advantageous, as fluorine can enhance metabolic stability and binding affinity to biological targets. The bromoethyl moiety provides a convenient handle for attaching the fluorinated aromatic ring to other molecular fragments.

In Materials Science

The properties imparted by the fluorine atom also make this compound a useful intermediate in materials science. It can be used in the synthesis of fluorinated polymers and other materials where specific electronic or surface properties are desired.

This compound stands as a testament to the power of halogenation in tailoring the properties of organic molecules. Its dual reactivity, stemming from the alkyl bromide and the fluorinated aryl group, provides chemists with a versatile tool for constructing complex and functional molecules. As research in medicinal chemistry and materials science continues to advance, the demand for such specialized building blocks is only expected to grow, solidifying the importance of compounds like this compound in the landscape of modern chemical synthesis.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethyl)-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVSPVSJMYQIPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341447 | |

| Record name | 3-Fluorophenethyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25017-13-4 | |

| Record name | 3-Fluorophenethyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-bromoethyl)-3-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 1 2 Bromoethyl 3 Fluorobenzene

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of organic chemistry, and 1-(2-bromoethyl)-3-fluorobenzene presents two potential sites for such transformations. The bromoethyl group readily undergoes classical SN2 reactions, while the fluoro-substituted aromatic ring can participate in nucleophilic aromatic substitution (SNAr) under specific conditions.

Reactivity of the Bromoethyl Moiety

The bromoethyl group in this compound is the more conventional site for nucleophilic substitution. The carbon atom attached to the bromine is electrophilic due to the electronegativity of the bromine atom, making it susceptible to attack by nucleophiles. These reactions typically proceed via an SN2 mechanism, which involves a backside attack by the nucleophile, leading to the displacement of the bromide ion and an inversion of stereochemistry if the carbon were chiral.

The reactivity of this moiety is analogous to other phenethyl bromides. The bromide ion is a good leaving group because it is a stable anion. A variety of nucleophiles can displace the bromide, including amines, alkoxides, and cyanides, to form new carbon-heteroatom bonds. For instance, reaction with an amine would yield the corresponding N-substituted 2-(3-fluorophenyl)ethylamine.

It is important to note that under certain conditions, particularly with a strong, sterically hindered base, elimination reactions (E2) can compete with substitution, leading to the formation of 3-fluorostyrene (B1329300).

Aromatic Nucleophilic Substitution Pathways (SNAr)

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. wikipedia.org Unlike the more common electrophilic aromatic substitution, SNAr reactions require the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. wikipedia.orgbyjus.com The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comstackexchange.com

In the case of this compound, the fluorine atom can act as the leaving group in an SNAr reaction. The rate of SNAr reactions is often accelerated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they can stabilize the negative charge of the Meisenheimer intermediate through resonance. byjus.commasterorganicchemistry.com In this molecule, the bromoethyl group is not a strong electron-withdrawing group, and the fluorine atom is in the meta position relative to it. Therefore, SNAr reactions at the C-F bond are generally not favorable unless harsh conditions or highly reactive nucleophiles are employed.

Recent advances have shown that even unactivated fluoroarenes can undergo SNAr reactions through photoredox catalysis, expanding the scope of these transformations to include electron-neutral and even electron-rich systems. nih.gov

Influence of Fluorine on Nucleophilic Reactivity

The fluorine atom in this compound has a dual influence on the molecule's reactivity. In the context of SNAr, fluorine is a surprisingly effective leaving group despite the high strength of the carbon-fluorine bond. masterorganicchemistry.com This is because the rate-determining step of the SNAr reaction is the initial nucleophilic attack on the aromatic ring, not the cleavage of the C-F bond. masterorganicchemistry.comstackexchange.com The high electronegativity of fluorine makes the attached carbon atom more electrophilic and helps to stabilize the intermediate Meisenheimer complex through its strong inductive effect. stackexchange.comwyzant.com In fact, for SNAr reactions, the reactivity order of halogens is often F > Cl > Br > I, which is the reverse of their leaving group ability in SN2 reactions. masterorganicchemistry.com

The position of the fluorine atom is also critical. When located meta to the site of nucleophilic attack, as in this molecule, its activating effect is less pronounced compared to when it is in the ortho or para position, where it can better stabilize the negative charge of the intermediate through resonance. researchgate.net

Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds is a fundamental goal in organic synthesis, enabling the construction of more complex molecular architectures. This compound is a versatile substrate for several types of carbon-carbon bond-forming reactions, primarily utilizing the reactivity of the C-Br bond.

Cross-Coupling Methodologies (e.g., Suzuki Coupling)

The bromoethyl group of this compound can participate in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for example, is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. organic-chemistry.orgyonedalabs.comyoutube.com

In a typical Suzuki reaction, this compound would serve as the electrophilic partner, reacting with a boronic acid or a boronate ester. The general catalytic cycle involves the oxidative addition of the alkyl bromide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. yonedalabs.com While aryl halides are more common substrates for Suzuki couplings, alkyl bromides containing β-hydrogens can also be used under specific conditions. organic-chemistry.org

The following table illustrates a representative Suzuki coupling reaction:

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1-Fluoro-3-(2-phenylethyl)benzene |

Alkylation and Arylation Reactions

The bromoethyl moiety of this compound can be used to alkylate various nucleophiles. For instance, it can react with organometallic reagents like Grignard reagents or organocuprates (Gilman reagents) in a substitution reaction to form a new carbon-carbon bond.

Furthermore, the molecule itself can be the target of arylation reactions. For example, direct C-H arylation of the fluorobenzene (B45895) ring is a modern approach to forming biaryl compounds, though controlling regioselectivity can be a challenge. researchgate.net More traditionally, the bromoethyl group can be converted into an organometallic species, for example, by reaction with magnesium to form a Grignard reagent, which can then be used to attack an aryl halide in the presence of a suitable catalyst.

Recent developments have also enabled the direct C(sp³)–H arylation of alkanes with aryl bromides using metallaphotocatalysis, a method that could potentially be applied to couple simple alkanes to the aromatic ring of a derivative of this compound. unina.itnih.gov

The following table provides examples of alkylation and arylation reactions:

| Reaction Type | Reagent 1 | Reagent 2 | Product |

| Alkylation | This compound | Lithium diphenylcuprate | 1-Fluoro-3-(2,2-diphenylethyl)benzene |

| Arylation (via Grignard) | 2-(3-Fluorophenyl)ethylmagnesium bromide | Bromobenzene (with Pd catalyst) | 1-Fluoro-3-(2-phenylethyl)benzene |

Oxidation and Reduction Transformations

The bromoethyl group attached to the fluorinated benzene (B151609) ring is susceptible to both oxidative and reductive transformations, offering pathways to a variety of functionalized derivatives.

Selective Oxidation of Side Chains

The ethyl side-chain of this compound can be selectively oxidized. A primary method for this transformation involves the oxidation of the benzylic carbon. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), are known to oxidize alkyl groups attached to an aromatic ring to a carboxylic acid group, provided the benzylic carbon has at least one hydrogen atom. masterorganicchemistry.com In the case of this compound, this reaction would proceed by cleavage of the carbon-carbon bond of the ethyl group, ultimately yielding 3-fluorobenzoic acid.

However, a more synthetically useful transformation is the selective oxidation to 2-(3-fluorophenyl)acetic acid. This typically involves a two-step process. First, the bromo-substituent is hydrolyzed to a hydroxyl group to form 2-(3-fluorophenyl)ethanol. This alcohol can then be oxidized to the corresponding carboxylic acid using various oxidizing agents. The commercial availability of 2-(3-fluorophenyl)acetic acid suggests the viability of such synthetic routes. bldpharm.comchemicalbook.comnih.gov

A plausible reaction sequence is outlined below:

Hydrolysis: this compound is treated with a hydroxide (B78521) source, such as aqueous sodium hydroxide, to displace the bromide ion via a nucleophilic substitution reaction, yielding 2-(3-fluorophenyl)ethanol.

Oxidation: The resulting primary alcohol is then oxidized to the carboxylic acid. Common reagents for this step include potassium permanganate, chromic acid, or milder reagents like pyridinium (B92312) chlorochromate (PCC) followed by further oxidation.

Table 1: Plausible Reaction Scheme for the Synthesis of 2-(3-Fluorophenyl)acetic Acid

| Step | Reactant | Reagent(s) | Product |

|---|---|---|---|

| 1 | This compound | NaOH(aq) | 2-(3-Fluorophenyl)ethanol |

Reductive Debromination Studies

The carbon-bromine bond in this compound can be cleaved through reductive processes. Catalytic hydrogenation is a common method for the reduction of alkyl halides. tcichemicals.com In this process, the compound is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). tcichemicals.com The reaction results in the replacement of the bromine atom with a hydrogen atom, yielding 3-ethylfluorobenzene.

This transformation is a type of hydrogenolysis, where a bond is cleaved by the addition of hydrogen. The general reaction is as follows:

R-Br + H₂ --(Catalyst)--> R-H + HBr

The efficiency of this reaction can be influenced by the choice of catalyst, solvent, and reaction conditions such as temperature and pressure.

Rearrangement Reactions

Rearrangement reactions involving the this compound skeleton are plausible, particularly under conditions that generate carbocation intermediates. For instance, under Friedel-Crafts alkylation conditions, where a Lewis acid is used, phenethyl halides can undergo skeletal rearrangements. ethz.chbeilstein-journals.org If this compound were subjected to a Lewis acid like aluminum chloride (AlCl₃), the initial formation of a primary carbocation at the benzylic position is unlikely. However, intramolecular Friedel-Crafts alkylation could potentially occur, leading to the formation of a six-membered ring, a tetralone derivative, after subsequent oxidation. More likely is a 1,2-hydride shift to form a more stable secondary benzylic carbocation, which could then lead to other products. While specific studies on the rearrangement of this compound are not readily found in the literature, the general principles of carbocation chemistry suggest that such transformations are possible under appropriate acidic conditions. ethz.chbeilstein-journals.org

Free Radical Processes Involving the Bromoethyl-fluorobenzene Core

The bromoethyl-fluorobenzene core is susceptible to free radical reactions, particularly at the benzylic position, which is the carbon atom attached to the benzene ring. pharmaguideline.com The stability of the resulting benzylic radical is a key driving force for these reactions. pharmaguideline.com

A notable free radical process is benzylic bromination. While the target molecule already contains a bromine atom on the ethyl chain, further reaction at the benzylic position could occur under radical conditions, for example, using N-bromosuccinimide (NBS) with a radical initiator like AIBN or light. pharmaguideline.com This would lead to the formation of 1-(1,2-dibromoethyl)-3-fluorobenzene.

The mechanism for such a free radical chain reaction involves three main stages: masterorganicchemistry.compharmaguideline.com

Initiation: The reaction is initiated by the homolytic cleavage of the bromine source (e.g., Br₂) or the initiator to form radicals. ethz.chpharmaguideline.com

Propagation: A bromine radical abstracts a benzylic hydrogen from this compound to form a resonance-stabilized benzylic radical and HBr. This radical then reacts with another molecule of the bromine source to form the dibrominated product and regenerate a bromine radical, which continues the chain. masterorganicchemistry.compharmaguideline.com

Termination: The reaction is terminated when two radicals combine. ethz.chpharmaguideline.com

Table 2: Propagation Steps in the Radical Bromination of this compound

| Step | Description |

|---|---|

| 1 | Abstraction of a benzylic hydrogen by a bromine radical to form a resonance-stabilized 1-(2-bromo-1-radicalethyl)-3-fluorobenzene intermediate. |

Chemo- and Regioselectivity in Complex Reaction Systems

In complex reaction systems, this compound can exhibit chemo- and regioselectivity. For instance, in reactions with nucleophiles, there is a competition between substitution (Sₙ2) and elimination (E2) pathways.

The outcome of this competition is influenced by several factors:

Nature of the nucleophile/base: Strong, sterically hindered bases favor elimination, while good nucleophiles that are weak bases favor substitution.

Solvent: Polar aprotic solvents can favor Sₙ2 reactions.

Temperature: Higher temperatures generally favor elimination reactions.

For this compound, reaction with a strong, non-nucleophilic base like potassium tert-butoxide would likely lead to the formation of 3-fluorostyrene via an E2 mechanism. Conversely, reaction with a good nucleophile like sodium iodide in acetone (B3395972) would favor the Sₙ2 reaction to produce 1-(2-iodoethyl)-3-fluorobenzene.

Table 3: Chemo- and Regioselectivity in Reactions of this compound

| Reaction Type | Reagent | Major Product |

|---|---|---|

| Sₙ2 Substitution | Sodium Iodide (NaI) in Acetone | 1-(2-Iodoethyl)-3-fluorobenzene |

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical studies, often employing Density Functional Theory (DFT), provide valuable insights into the reaction mechanisms and transition states involving this compound. researchgate.netresearchgate.net While specific computational studies on this exact molecule are not prevalent, data from analogous systems can be extrapolated.

For instance, DFT calculations can be used to determine the bond dissociation energy (BDE) of the C-Br bond. researchgate.net For benzylic bromides, the C-Br bond is weaker than in non-benzylic alkyl bromides due to the resonance stabilization of the resulting benzylic radical. researchgate.net This lower BDE is consistent with the higher reactivity of the benzylic position in free radical reactions.

Computational modeling can also be used to investigate the potential energy surfaces of competing Sₙ2 and E2 reactions. ucsb.edu These studies can elucidate the structures of the transition states and the activation barriers for each pathway, helping to predict the chemo- and regioselectivity under different reaction conditions. ucsb.edulibretexts.org For this compound, theoretical calculations would likely show that the transition state for the E2 reaction is favored with strong, bulky bases, while the Sₙ2 transition state is more accessible with small, potent nucleophiles.

Applications in Advanced Organic Synthesis

Building Block for Heterocyclic Compounds

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. jmchemsci.comdundee.ac.uk 1-(2-Bromoethyl)-3-fluorobenzene serves as an excellent precursor for constructing a variety of heterocyclic rings. The primary alkyl bromide of the bromoethyl group is a potent electrophile, readily undergoing nucleophilic substitution with heteroatoms such as nitrogen, oxygen, and sulfur. This reactivity allows for the annulation of heterocyclic rings onto the fluorinated benzene (B151609) core.

For instance, reaction with primary amines or anilines can lead to the formation of N-substituted tetrahydroisoquinolines or other nitrogen-containing heterocycles after an initial N-alkylation followed by an intramolecular cyclization. Similarly, reactions with phenols or thiophenols can yield oxygen or sulfur-containing heterocycles. This approach is highly valuable for generating libraries of fluorinated compounds for drug discovery programs. The reactivity is analogous to the O-fluoroethylation demonstrated with related reagents, where a bromoethyl group is used to alkylate a phenolic hydroxyl group. researchgate.net

Table 2: Potential Heterocyclic Scaffolds from this compound

| Reactant Type | Resulting Heterocycle Core |

|---|---|

| Ammonia / Primary Amines | Tetrahydroisoquinolines (via intramolecular Friedel-Crafts) |

| 2-Aminoethanol | Morpholine derivatives |

| 2-Aminophenol | Benzoxazine derivatives |

| Hydrazine | Pyrazolidine derivatives |

Precursor for Advanced Aromatic and Aliphatic Systems

The dual functionality of this compound allows for its elaboration into more complex aromatic and aliphatic structures. The bromoethyl chain can be modified, while the aromatic ring can participate in various coupling reactions. numberanalytics.com

Aromatic System Elaboration: The bromoethyl group can be converted into other functionalities that are amenable to cross-coupling reactions. For example, elimination of HBr yields 3-fluorostyrene (B1329300), a versatile monomer and a substrate for reactions like Heck, Suzuki, and Stille couplings. These transition-metal-catalyzed reactions are cornerstones of modern synthesis for creating carbon-carbon bonds between aromatic rings, enabling the construction of complex biaryl or polycyclic aromatic systems. numberanalytics.com

Aliphatic Chain Modification: The bromide is an excellent leaving group, facilitating substitution reactions with a wide array of nucleophiles to introduce new functional groups. This allows for the extension and functionalization of the side chain, creating diverse aliphatic systems attached to the 3-fluorophenyl core.

Table 3: Synthetic Transformations of this compound

| Reagent/Reaction | Functional Group Transformation | Resulting Structure Type |

|---|---|---|

| Strong Base (e.g., t-BuOK) | Elimination | 3-Fluorostyrene |

| Sodium Azide (NaN₃) | Substitution | 1-(2-Azidoethyl)-3-fluorobenzene |

| Sodium Cyanide (NaCN) | Substitution | 3-(3-Fluorophenyl)propanenitrile |

| Grignard Reagents (R-MgBr) | Coupling | Extended alkyl chain |

Synthesis of Chiral Molecules and Enantioselective Transformations

The synthesis of single-enantiomer chiral molecules is critical in the pharmaceutical industry. While this compound is not intrinsically chiral, it serves as a valuable precursor to substrates used in enantioselective reactions. nih.gov Organocatalytic and transition-metal-catalyzed methods have been developed for a range of asymmetric transformations. nih.govharvard.edu

A key application involves its conversion to 3-fluorostyrene. Styrene derivatives are common substrates in asymmetric catalysis. For example, research has shown the asymmetric 1,2-oxytrifluoromethylation of styrenes catalyzed by chiral vanadium complexes to produce chiral trifluoroethyl-based compounds with high enantiomeric excess. nih.govnih.gov By using 3-fluorostyrene derived from this compound in such a reaction, chemists can access optically active molecules where the 3-fluorophenethyl moiety is a key structural component. This highlights the compound's role in providing building blocks for advanced enantioselective synthesis. nih.govnih.gov

Development of Novel Synthetic Reagents and Catalysts Utilizing the Compound's Structure

The unique electronic properties imparted by the fluorine atom make the 3-fluorophenyl group a desirable component in the design of novel reagents and catalyst ligands. The structure of this compound can be incorporated into larger molecular frameworks to fine-tune their reactivity and selectivity.

For example, the 3-fluorophenethyl group can be attached to a phosphine (B1218219) atom to create a phosphine ligand. In transition metal catalysis, ligands play a crucial role in controlling the outcome of a reaction. The electron-withdrawing nature of the fluorine atom can modulate the electronic properties of the metal center, influencing the efficiency and selectivity of catalysts used in reactions like cross-coupling or hydrogenation. google.com While specific catalysts derived directly from this compound may not be widely commercialized, its utility in creating tailored ligands is a recognized strategy in catalyst development.

Contributions to Retrosynthetic Analysis and Target Molecule Design

Retrosynthetic analysis is a foundational strategy in organic synthesis where a target molecule is conceptually broken down into simpler, commercially available precursors. icj-e.orgnumberanalytics.comscribd.com In this context, this compound is recognized as a valuable synthon—a conceptual building block representing the 3-fluorophenethyl unit.

Role in Medicinal Chemistry and Drug Discovery Research

Synthesis of Biologically Active Scaffolds

1-(2-Bromoethyl)-3-fluorobenzene is a valuable reagent for constructing complex molecular architectures that form the core of various therapeutic and agrochemical agents. The bromoethyl moiety provides a reactive handle for nucleophilic substitution and coupling reactions, allowing for the attachment of diverse functional groups and the elaboration of the molecular framework.

This compound is recognized as a significant intermediate in the synthesis of more complex organic molecules, which may serve as Active Pharmaceutical Ingredients (APIs) or their precursors. pharmanoble.com APIs are the biologically active components of a pharmaceutical drug. pharmanoble.com The bromoethyl group of the compound allows for its use in alkylation reactions, a common strategy for building the carbon skeleton of drug candidates.

A notable application of a closely related isotopically labeled analog, 2-[18F]fluoroethyl bromide, is in the synthesis of O-(2′-[18F]fluoroethyl)-L-tyrosine ([18F]FET). researchgate.net This radiotracer is used in Positron Emission Tomography (PET) for the diagnosis of brain tumors. researchgate.net The synthesis involves the O-[18F]fluoroethylation of L-tyrosine, demonstrating how the fluoroethyl bromide moiety can be used to introduce the critical fluorine-18 (B77423) radioisotope for imaging agents. researchgate.net While this example uses a radiolabeled version, it highlights the synthetic utility of the bromoethylbenzene scaffold in creating molecules for medical applications.

The general class of bromoethyl-substituted aromatic compounds, including this compound, are considered useful intermediates for creating a variety of more complex molecules with potential therapeutic properties.

The introduction of fluorine into a molecule can dramatically influence its biological activity, a principle that is extensively used in the development of modern agrochemicals such as herbicides, insecticides, and fungicides. researchgate.net Fluorination of aromatic scaffolds can fine-tune critical properties like in vivo stability, lipophilicity, and stereochemical behavior. researchgate.net Specifically, the presence of fluorine can enhance the efficacy of a pesticide by improving its transport to the target site and by blocking metabolic pathways that would otherwise deactivate it. researchgate.net

While fluorinated compounds are of immense importance in the agrochemical industry, with a significant percentage of commercial pesticides containing fluorine, specific examples of the direct use of this compound in the synthesis of commercial agrochemicals are not extensively detailed in publicly available research. researchgate.netresearchgate.net However, given its structure as a fluorinated aromatic building block, it represents the type of intermediate that agrochemical chemists would utilize in the discovery and optimization of new crop protection agents. researchgate.net The trifluoromethyl group (-CF3), for instance, is a particularly common fluorine-containing substituent in many successful agrochemicals. researchgate.net

Impact of Fluorine Substitution on Pharmacological Profiles

The substitution of a hydrogen atom with fluorine can profoundly alter a molecule's physicochemical and pharmacological properties. tandfonline.comnih.gov This "fluorine effect" is a cornerstone of modern drug design, and the fluorine atom in this compound is positioned to exert a significant influence on the biological activity of any derivative synthesized from it. tandfonline.comnih.govnih.gov

A primary reason for incorporating fluorine into drug candidates is to enhance their metabolic stability. tandfonline.comnih.gov The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 family of enzymes that are responsible for the oxidative metabolism of many drugs. tandfonline.comannualreviews.org

Table 1: Comparison of Bond Energies

| Bond | Average Bond Energy (kcal/mol) | Implication for Metabolism |

|---|---|---|

| C-H | ~99 | More susceptible to enzymatic cleavage |

This table illustrates the greater strength of the C-F bond, which contributes to increased metabolic stability. annualreviews.org

The fluorine atom, owing to its high electronegativity, can significantly influence a molecule's interaction with its biological target, such as an enzyme or a receptor. tandfonline.comnih.gov This can lead to increased binding affinity and, consequently, higher potency of the drug. tandfonline.comnih.gov

The introduction of fluorine can lead to favorable electrostatic or multipolar interactions with amino acid residues in the protein's binding pocket. nih.gov For example, the polarized C-F bond can interact with backbone amide groups or other polar functions within the target protein. nih.gov While fluorine is a poor hydrogen bond acceptor, it can participate in orthogonal multipolar interactions, for instance with the carbonyl groups of the protein backbone, which can significantly enhance binding affinity. nih.gov

In a molecule derived from this compound, the fluorine atom could be oriented to form such beneficial interactions within a receptor's binding site, which would not be possible with a non-fluorinated analog. tandfonline.comacs.org This can translate into a more potent and selective drug. acs.org

Bioavailability, the fraction of an administered drug that reaches the systemic circulation, is critically influenced by a molecule's physicochemical properties, particularly its lipophilicity (its "fat-loving" nature). nih.govnih.gov The substitution of hydrogen with fluorine typically increases the lipophilicity of an aromatic ring. tandfonline.combenthamscience.com This enhanced lipophilicity can improve a drug's ability to pass through biological membranes, such as the intestinal wall, leading to better absorption and higher oral bioavailability. espoesia.comnih.gov

Furthermore, the strong electron-withdrawing nature of fluorine can alter the acidity or basicity (pKa) of nearby functional groups. tandfonline.comacs.org This modulation of pKa can be crucial for optimizing a drug's solubility and absorption profile, as the ionization state of a molecule affects its ability to cross membranes. nih.gov By increasing lipophilicity and potentially modulating the pKa of other parts of the molecule, the fluorine atom in this compound can be a key determinant in achieving a favorable bioavailability profile for a new drug candidate. nih.govnih.gov

Table 2: Physicochemical Impact of Fluorine Substitution

| Property | Effect of Aromatic Fluorination | Pharmacological Consequence |

|---|---|---|

| Lipophilicity | Generally increases tandfonline.combenthamscience.com | Enhanced membrane permeability and absorption espoesia.comnih.gov |

| Metabolic Stability | Increases due to strong C-F bond tandfonline.comannualreviews.org | Longer drug half-life, improved exposure nih.gov |

| Binding Affinity | Can be enhanced via electrostatic interactions nih.gov | Increased potency and selectivity acs.org |

Development of Efflux Pump Inhibitors

There is no published research identifying this compound as an efflux pump inhibitor. The scientific literature on efflux pump inhibitors describes compounds with significantly different and more complex structures. This compound's utility would be as a starting material for the synthesis of potential efflux pump inhibitors, but it is not active in this regard itself.

Investigating Structure-Activity Relationships (SAR) of Fluorinated Analogues

This compound serves as a building block for creating libraries of fluorinated compounds, which are then used in structure-activity relationship (SAR) studies. bldpharm.com By reacting this intermediate with various other molecules, chemists can systematically generate a series of analogues where the 3-fluorophenethyl group is a common feature. Comparing the biological activity of these synthesized analogues allows researchers to understand how modifying other parts of the molecule affects its function, thereby mapping the SAR. However, SAR studies focus on the final products, not on the intermediate this compound itself.

Applications in Biochemical Research and Biological System Interactions

As a chemical intermediate, this compound is not typically used directly in biochemical research or to study interactions with biological systems. Its high reactivity, due to the bromoethyl group, makes it suitable for synthesis but generally unsuitable for direct application in a biological context. Its relevance is confined to its use in the laboratory synthesis of target molecules that are subsequently studied for their biological effects.

Contributions to Materials Science and Polymer Chemistry

Synthesis of Monomers for Novel Polymer Architectures

The chemical structure of 1-(2-bromoethyl)-3-fluorobenzene makes it an ideal precursor for the synthesis of specialized monomers. The bromoethyl group serves as a versatile site for a variety of chemical transformations, enabling its conversion into a polymerizable functional group. For instance, elimination of hydrogen bromide can yield a styrenic monomer, 3-fluorostyrene (B1329300), which can then undergo polymerization. Alternatively, nucleophilic substitution of the bromide allows for the introduction of other polymerizable moieties, such as acrylate (B77674) or methacrylate (B99206) groups, by reacting it with the corresponding acrylic acid salts.

Furthermore, the bromoethyl group can participate directly in polycondensation or polyalkylation reactions. This allows for the incorporation of the 3-fluorophenethyl unit into the main chain of various polymers, including polyethers, polyamines, and polyesters. The ability to create such diverse monomers is fundamental to developing new polymer architectures with precisely controlled structures and properties. The synthesis of monomers from functionalized precursors is a key strategy in creating polymers for specific applications, such as synthetic rubbers or bio-based materials.

Development of Functional Materials with Tailored Properties

The incorporation of the 3-fluorophenyl ethyl moiety from this compound into a polymer structure significantly influences the final material's properties. The presence of the carbon-fluorine bond, one of the strongest covalent bonds in organic chemistry, is known to enhance the thermal and chemical stability of the polymer backbone. This results in materials that can withstand harsh operating conditions, including high temperatures and aggressive chemical environments.

The fluorine atom also imparts a low surface energy to the material, leading to hydrophobic and often oleophobic characteristics. paint.org This is a highly desirable trait for applications requiring non-stick surfaces or resistance to soiling. Moreover, the introduction of fluorine can modify the dielectric constant and refractive index of the polymer, making these materials suitable for applications in electronics and optics. paint.orgmdpi.com For instance, fluorinated polymers are sought after for their low dielectric constants, which is advantageous in the manufacturing of microelectronics. mdpi.com The ability to fine-tune these properties by controlling the concentration of the fluorinated monomer during polymerization allows for the creation of functional materials with properties tailored for specific and demanding applications, from biomedical devices to advanced electronics.

Applications in Coatings, Adhesives, and Advanced Composites

The unique combination of properties imparted by the fluorinated aromatic group makes polymers derived from this compound attractive candidates for high-performance applications.

Coatings: In the coatings industry, fluoropolymers are prized for their exceptional durability, weather resistance, and protective qualities. arkema.comresearchgate.net A polymer containing the 3-fluorophenethyl unit would be expected to exhibit excellent resistance to UV degradation, moisture, and chemical attack, making it an ideal binder for long-lasting exterior and protective coatings. paint.orgresearchgate.net The low surface energy would also contribute to anti-graffiti and easy-to-clean surfaces.

Adhesives: While strong adhesion might seem counterintuitive for low-surface-energy materials, the formulation of fluorinated polymers into adhesives can be tailored to provide strong bonding with specific substrates, while still offering excellent thermal and chemical resistance. The modification of polymer chains with functional groups allows for a balance between adhesive strength and the durable characteristics of fluoropolymers.

Advanced Composites: In the field of advanced composites, fluoropolymers can be used as a high-performance matrix material. nih.gov Their thermal stability and resistance to chemicals and moisture help to protect the reinforcing fibers (such as carbon or glass fibers) and maintain the structural integrity of the composite part under extreme conditions. Furthermore, fluoropolymers are utilized as binders in energetic composite materials, where the fluorine atoms act as an oxidizer for metal fuels, showcasing their utility in highly specialized, reactive applications. nih.govacs.org

Advanced Characterization and Computational Studies

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in confirming the identity and elucidating the precise structural features of 1-(2-Bromoethyl)-3-fluorobenzene.

NMR spectroscopy is a powerful tool for probing the chemical environment of specific nuclei within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra offer distinct insights.

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The aromatic protons on the fluorobenzene (B45895) ring typically appear as complex multiplets due to proton-proton and proton-fluorine couplings. The ethyl chain protons present as two triplets, corresponding to the CH₂ group adjacent to the aromatic ring and the CH₂ group bonded to the bromine atom.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The spectrum will show distinct signals for the two carbons of the ethyl group and the six carbons of the substituted benzene (B151609) ring. The carbon atoms attached to the fluorine and bromine atoms, as well as the other aromatic carbons, will exhibit characteristic chemical shifts influenced by the electronegativity and position of the substituents.

¹⁹F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive. wikipedia.org It provides a specific signal for the fluorine atom on the benzene ring, with a chemical shift that is characteristic of its electronic environment. wikipedia.orgazom.com The coupling of the fluorine nucleus with adjacent protons can provide further structural confirmation. azom.com

Table 1: Representative NMR Data for Phenyl, Ethyl, and Fluoro Groups

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic (C₆H₄) | 6.8 - 7.5 | Complex multiplet patterns due to F-H and H-H coupling. |

| ¹H | Ethyl (-CH₂-Ar) | ~3.1 (triplet) | Coupled to the adjacent -CH₂Br group. |

| ¹H | Ethyl (-CH₂Br) | ~3.6 (triplet) | Coupled to the adjacent -CH₂-Ar group. |

| ¹³C | Aromatic (C-F) | 161 - 164 (doublet) | Large coupling constant (¹JCF). |

| ¹³C | Aromatic (C-H) | 114 - 131 | Shifts depend on position relative to substituents. |

| ¹³C | Aromatic (C-C₂H₄Br) | 140 - 143 | |

| ¹³C | Ethyl (-CH₂-Ar) | ~38 | |

| ¹³C | Ethyl (-CH₂Br) | ~32 | |

| ¹⁹F | Aryl Fluoride (B91410) (Ar-F) | -110 to -115 | Referenced to a standard like CFCl₃. |

Note: Exact chemical shifts can vary depending on the solvent and experimental conditions. Data is illustrative and based on typical values for similar structures. rsc.orgchemicalbook.comrsc.orgchemicalbook.comchemicalbook.comchemicalbook.comspectrabase.com

Vibrational spectroscopy probes the molecular vibrations of a compound, offering a unique "fingerprint."

Infrared (IR) Spectroscopy: The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to specific bond vibrations. wiley.com Key absorptions include C-H stretching from the aromatic ring and the ethyl group, C=C stretching from the benzene ring, and the distinctive C-F and C-Br stretching vibrations at lower frequencies. nih.govnist.gov The pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region can also help confirm the 1,3- (meta) substitution pattern on the benzene ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. bruker.com It is particularly useful for observing symmetric vibrations and C-C backbone stretches in the aromatic ring, which may be weak in the IR spectrum. irphouse.com The combination of both IR and Raman data allows for a more complete assignment of the fundamental vibrational modes of the molecule. nih.gov

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| C-H Stretch (Aromatic) | C₆H₄ | 3000 - 3100 | IR, Raman |

| C-H Stretch (Aliphatic) | -CH₂- | 2850 - 2960 | IR, Raman |

| C=C Stretch (Aromatic) | C₆H₄ | 1450 - 1600 | IR, Raman |

| C-F Stretch | Ar-F | 1100 - 1250 | IR |

| C-Br Stretch | -CH₂Br | 500 - 600 | IR, Raman |

UV-Vis spectroscopy measures the electronic transitions within a molecule. For this compound, the spectrum is dominated by absorptions from the substituted benzene ring. Typically, aromatic compounds exhibit a strong absorption band (the E-band) below 200 nm and a weaker, more structured band (the B-band) around 250-280 nm. The positions and intensities of these bands can be subtly influenced by the fluoro and bromoethyl substituents. Computational studies, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict and help assign these electronic transitions. nih.gov

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the compound is first separated from a mixture by gas chromatography and then introduced into the mass spectrometer. thermofisher.com The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak [M]⁺ corresponding to its molecular weight. nih.gov A characteristic isotopic pattern for the molecular ion will be observed due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). nist.gov The most prominent peak in the spectrum is often the fragment resulting from the loss of the bromine atom, leading to a [M-Br]⁺ ion. Another significant fragment is the fluorotropylium ion at m/z 109, formed by the rearrangement and loss of the ethyl group. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule and its fragments. This technique can unequivocally confirm the molecular formula C₈H₈BrF.

Table 3: Expected Mass Spectrometry Fragments

| Ion | m/z (for ⁷⁹Br) | Description |

|---|---|---|

| [C₈H₈BrF]⁺ | 202 | Molecular Ion |

| [C₈H₈F]⁺ | 123 | Loss of Bromine radical (•Br) |

| [C₇H₆F]⁺ | 109 | Fluorotropylium ion |

Note: The corresponding ions with ⁸¹Br will appear at m/z values 2 units higher. nih.govnist.gov

X-ray Crystallography for Solid-State Structure Determination

Computational Chemistry Approaches

Computational chemistry serves as a powerful complement to experimental data. Methods like Density Functional Theory (DFT) can be employed to calculate and predict various molecular properties of this compound. nih.gov These calculations can predict the molecule's optimized geometry, vibrational frequencies (to aid in the assignment of IR and Raman spectra), NMR chemical shifts, and electronic properties like the HOMO-LUMO energy gap. nih.gov Furthermore, computational models can help rationalize the observed spectroscopic data and provide a deeper understanding of the molecule's electronic structure and reactivity. Studies on the related molecule 1-bromo-3-fluorobenzene (B1666201) have utilized DFT calculations to obtain rotational constants and predict its microwave spectrum. furman.edu

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and energetics of molecules. By employing functionals like B3LYP and ωB97X-D with basis sets such as 6-311++G(d,p) and cc-pVTZ, researchers can accurately predict molecular geometries, vibrational frequencies, and other electronic properties. researchgate.netrsc.orgresearchgate.net For substituted benzenes, DFT calculations help in understanding the influence of substituents on the aromatic ring's geometry and electronic distribution. rsc.org For instance, the optimization of the ground state geometry of similar molecules using DFT reveals the bond lengths and angles, which are often in good agreement with experimental data. researchgate.net The choice of functional and basis set is crucial, with hybrid functionals often providing a good balance of accuracy and computational cost for organic molecules. researchgate.netrsc.org

Table 1: Representative DFT-Calculated Properties

| Property | Description |

|---|---|

| Optimized Geometry | Provides the most stable three-dimensional arrangement of atoms, including bond lengths and angles. |

| Vibrational Frequencies | Predicts the frequencies of molecular vibrations, which correspond to peaks in infrared and Raman spectra. |

| Electronic Energies | Calculates the total electronic energy, HOMO-LUMO gap, and ionization potential, offering insights into reactivity and stability. |

| Mulliken and NBO Charges | Distributes the total electronic charge among the atoms in the molecule, indicating charge distribution and polarity. |

This table is illustrative and specific values for this compound would be obtained from specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It visualizes the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For aromatic compounds, the MEP map can highlight the electron-rich and electron-poor areas of the ring and substituents, providing insights into its reactivity and intermolecular interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, going beyond the simple Lewis structure model. uni-muenchen.dewikipedia.org It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their energetic significance through second-order perturbation theory. wisc.edu These interactions, often referred to as hyperconjugation, reveal delocalization effects and the nature of intramolecular charge transfer. rsc.org NBO analysis can elucidate the hybridization of atoms and the composition of bonds, offering a deeper understanding of the electronic delocalization and stability of the molecule. uni-muenchen.dewikipedia.org

| Hybridization | Describes the mixing of atomic orbitals to form hybrid orbitals for bonding. | Explains the observed molecular geometry and bonding characteristics. |

This table is illustrative. Specific NBO data would be generated from computational analysis of this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited state properties of molecules, including electronic transition energies and oscillator strengths. nsf.govaps.orgcnr.it These calculations are essential for interpreting UV-Vis absorption spectra. The accuracy of TD-DFT results is highly dependent on the choice of the exchange-correlation functional. nsf.govnih.gov For many organic molecules, functionals like PBE0 and CAM-B3LYP have shown good performance in predicting excitation energies. aps.orgnih.gov TD-DFT can predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π→π* or n→π*). cnr.it

Table 3: Representative TD-DFT Output

| Parameter | Description |

|---|---|

| Excitation Energy (eV) | The energy difference between the ground and excited electronic states. |

| Oscillator Strength (f) | A dimensionless quantity that represents the probability of a particular electronic transition. |

| Wavelength (nm) | The wavelength of light absorbed for a given electronic transition. |

| Major Contributions | The specific molecular orbitals involved in the electronic transition (e.g., HOMO -> LUMO). |

This table is illustrative. Specific TD-DFT data would be generated from computational analysis of this compound.

Analysis of Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding, π-Stacking) via Hirshfeld Surfaces

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in the crystalline state. nih.govnih.govcrystalexplorer.net The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a given molecule dominates. crystalexplorer.net By mapping properties like dnorm (normalized contact distance) onto this surface, close intermolecular contacts can be identified as red spots, indicating interactions shorter than the van der Waals radii. nih.govnih.gov

Halogen Bonding: Interactions involving the bromine atom.

Hydrogen Bonding: Interactions involving the fluorine atom and hydrogen atoms.

π-Stacking: Interactions between the aromatic rings of adjacent molecules.

H···H contacts: The most prevalent type of contact in many organic crystals. nih.govnih.gov

The percentage contribution of each type of contact to the total Hirshfeld surface area can be calculated, providing a clear picture of the dominant forces governing the crystal packing. nih.govnih.govmdpi.com

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzene |

| Anisole |

Future Perspectives and Emerging Research Avenues

Green Chemistry Approaches for Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.it For the synthesis of 1-(2-bromoethyl)-3-fluorobenzene and its precursors, developing more environmentally friendly methods is a key area of future research. uniroma1.itiwu.edu

Current methods for producing related brominated and fluorinated aromatic compounds often involve multi-step processes and the use of hazardous reagents. google.comgoogle.com Future research will likely focus on several green chemistry strategies:

Use of Safer Solvents: Replacing volatile organic compounds (VOCs) with greener alternatives like ionic liquids or water is a major goal. iwu.eduresearchgate.net Ionic liquids, being non-volatile, can significantly reduce air pollution. iwu.edu

Catalytic Processes: Developing highly efficient and selective catalysts can minimize waste and energy consumption. iwu.edu For instance, using solid acid catalysts or phase transfer catalysts could streamline reactions and reduce the need for harsh reagents. uniroma1.it

One-Pot Syntheses: Combining multiple reaction steps into a single pot reduces the need for intermediate purification, saving time, resources, and minimizing waste. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental principle of green chemistry. psu.edu

An example of a greener approach to a related synthesis is the use of a solid brominating reagent for the in-situ generation of reactive bromine species, which is less hazardous than using liquid bromine. google.com

Catalyst Development for Enhanced Selectivity and Efficiency

The development of advanced catalysts is crucial for improving the synthesis of this compound and its derivatives. The goal is to achieve high selectivity for the desired isomer and high efficiency to maximize yield and minimize byproducts.

Current catalytic systems for similar reactions, such as the bromination of fluorobenzene (B45895), often utilize Lewis acids like aluminum halides or iron halides. google.com However, these can lead to a mixture of isomers that are difficult to separate. google.com

Future research in catalyst development will likely explore:

Shape-Selective Catalysts: Zeolites and other porous materials with well-defined pore structures can be designed to favor the formation of a specific isomer.

Homogeneous and Heterogeneous Catalysis: Research into both types of catalysis will continue. Homogeneous catalysts offer high activity and selectivity, while heterogeneous catalysts are more easily separated from the reaction mixture and recycled. iwu.edu

Nanocatalysts: The unique properties of nanoparticles, such as high surface area-to-volume ratio, can lead to highly active and selective catalysts.

Biocatalysts: Enzymes offer the potential for highly specific and environmentally friendly transformations under mild conditions.

Exploration of Novel Biological Targets and Therapeutic Applications

The presence of fluorine in organic molecules can significantly enhance their biological activity. nih.govresearchgate.net Fluorine can improve metabolic stability, binding affinity, and lipophilicity, making fluorinated compounds attractive candidates for drug development. nih.govresearchgate.net The this compound moiety can serve as a key intermediate in the synthesis of novel therapeutic agents. nih.gov

While the direct biological targets of this compound itself are not extensively studied, its derivatives are being investigated for various therapeutic applications. The introduction of the bromoethyl-fluorobenzene scaffold into known pharmacophores or new chemical entities could lead to the discovery of drugs with novel mechanisms of action.

Future research in this area will likely focus on:

Target Identification: High-throughput screening and computational methods can be used to identify new biological targets for compounds derived from this compound.

Medicinal Chemistry Campaigns: The bromoethyl group provides a reactive handle for further chemical modification, allowing for the synthesis of large libraries of compounds for biological evaluation. mdpi.com

Drug Repurposing: Investigating existing drugs containing a similar structural motif for new therapeutic indications.

The incorporation of fluorine has been successful in various drug classes, including antivirals, anti-inflammatories, and enzyme inhibitors. nih.gov

Design of Advanced Functional Materials Incorporating the Bromoethyl-fluorobenzene Moiety

The unique electronic and physical properties imparted by the fluorine atom and the reactive bromoethyl group make this compound a valuable component in the design of advanced functional materials.

Potential applications for materials incorporating this moiety include:

Polymers: The bromoethyl group can be used as an initiation site for polymerization or as a point of attachment for cross-linking, leading to the formation of polymers with tailored properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics.

Liquid Crystals: Halogenated aromatic compounds are known to be useful as intermediates for liquid crystals. google.comgoogle.com The specific substitution pattern of this compound could be exploited to create new liquid crystalline materials.

Organic Electronics: The electronic properties of the fluorinated benzene (B151609) ring could be utilized in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of chemistry, from predicting reaction outcomes to designing novel molecules with desired properties. nih.govekb.egnih.gov The application of these computational tools to the study of this compound and its derivatives holds significant promise.

Key areas where AI and ML can be integrated include:

Predictive Synthesis: AI algorithms can be trained on vast datasets of chemical reactions to predict the optimal conditions for the synthesis of this compound, including the best catalyst, solvent, and temperature. nih.gov

Toxicity Prediction: In the early stages of drug discovery, AI models can predict the potential toxicity of new compounds, helping to prioritize which molecules to synthesize and test. researchgate.net

De Novo Drug Design: Generative AI models can design entirely new molecules with specific desired properties, such as high binding affinity to a particular biological target and low predicted toxicity. neurosciencenews.com

Materials Discovery: AI can be used to screen virtual libraries of materials incorporating the bromoethyl-fluorobenzene moiety to identify candidates with optimal properties for specific applications.

Computational Spectroscopy: AI can assist in the analysis of spectroscopic data (e.g., NMR, IR) for the characterization of newly synthesized compounds. researchgate.net

The integration of AI and ML has the potential to significantly accelerate the research and development cycle for new pharmaceuticals and materials derived from this compound. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 1-(2-Bromoethyl)-3-fluorobenzene, and how can reaction conditions be optimized?

- Methodological Approach :

- The compound can be synthesized via bromination of 3-fluorophenylethanol using reagents like PBr₃ or HBr gas. Optimize yield by controlling temperature (0–5°C for exothermic reactions) and stoichiometry (1:1.2 alcohol-to-brominating agent ratio).

- Purification via fractional distillation or column chromatography is critical due to potential byproducts (e.g., elimination products). Similar bromoethyl derivatives in Kanto Reagents’ catalog emphasize >97.0% purity using GC/HPLC validation .

Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?

- Methodological Approach :

- ¹H/¹³C NMR : Identify the bromoethyl group (δ ~3.6–3.8 ppm for CH₂Br, split due to adjacent fluorine) and fluorine’s deshielding effect on aromatic protons. Compare with PubChem’s InChI data for analogous compounds .

- GC/MS : Confirm molecular ion peaks (MW = 217.04 g/mol) and fragmentation patterns. Purity thresholds (>95% by GC) align with Kanto Reagents’ standards for brominated aromatics .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Approach :

- Fluorine’s meta-directing effect enhances electrophilic substitution at the para position. In Suzuki-Miyaura couplings, use Pd catalysts (e.g., Pd(PPh₃)₄) and polar aprotic solvents (DMF) to stabilize intermediates.

- Computational modeling (DFT) predicts reduced electron density at the bromoethyl site, favoring oxidative addition. Refer to XLogP₃ values (~3.3) for solubility optimization in hydrophobic media .

Q. What strategies mitigate elimination side reactions during nucleophilic substitution of this compound?

- Methodological Approach :

- Solvent Choice : Use polar aprotic solvents (e.g., DMSO) to stabilize transition states and suppress β-hydride elimination.

- Temperature Control : Low temperatures (0–10°C) reduce kinetic energy, favoring SN2 mechanisms. Kanto Reagents’ protocols for similar bromoethyl compounds highlight cold storage (0–6°C) to prevent degradation .

Q. How should researchers address discrepancies in reported physical properties (e.g., boiling points) of bromoethylbenzene derivatives?

- Methodological Approach :

- Compare data across sources (e.g., Kanto Reagents’ (2-Bromoethyl)benzene: bp 220–221°C vs. deuterated analogs with shifted values).

- Validate purity (>97% by HLC) and isotopic effects (e.g., deuterated compounds in ). Replicate experiments under standardized conditions (ambient pressure, inert atmosphere).

Q. What computational tools predict the thermodynamic stability of intermediates derived from this compound?

- Methodological Approach :

- DFT Calculations : Use Gaussian or ORCA to model transition states and Gibbs free energy. PubChem’s InChIKey (MYYYZNVAUZVXBO-UHFFFAOYSA-N) provides a reference for molecular descriptors .

- Molecular Dynamics (MD) : Simulate solvent interactions using XLogP₃ (~3.3) to optimize reaction media .

Data Contradiction Analysis

Q. Why do deuterated analogs of bromoethylbenzene derivatives exhibit divergent melting points compared to non-deuterated forms?

- Methodological Approach :

- Deuterium’s higher mass reduces vibrational entropy, increasing melting points (e.g., (2-Bromoethyl)benzene-d₅: mp 56°C vs. non-deuterated form ).

- Validate via differential scanning calorimetry (DSC) and compare with isotopic purity (98 atom% D in ).

Applications in Scientific Research

Q. What role does this compound play in synthesizing fluorinated bioactive molecules?

- Methodological Approach :

- The bromoethyl group serves as a leaving group in alkylation reactions for drug intermediates (e.g., antipsychotics or antivirals). Fluorine enhances metabolic stability and binding affinity.

- Refer to trifluoromethyl-benzene derivatives in medicinal chemistry studies for analogous reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.